molecular formula C9H16O6 B8055404 (2R,3r,4s,5r,6r)-4-allyloxy-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol

(2R,3r,4s,5r,6r)-4-allyloxy-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol

Cat. No.: B8055404
M. Wt: 220.22 g/mol
InChI Key: VDMLDFBLAQXIKZ-GOFVFXDOSA-N
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Description

(2R,3r,4s,5r,6r)-4-allyloxy-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol is a complex organic compound characterized by its tetrahydropyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3r,4s,5r,6r)-4-allyloxy-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Allyloxy Group: This step usually involves the use of allyl halides in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,3r,4s,5r,6r)-4-allyloxy-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form simpler alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The allyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary alcohols.

Scientific Research Applications

(2R,3r,4s,5r,6r)-4-allyloxy-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R,3r,4s,5r,6r)-4-allyloxy-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3r,4s,5r,6r)-4-methoxy-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol: Similar structure but with a methoxy group instead of an allyloxy group.

    (2R,3r,4s,5r,6r)-4-ethoxy-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol: Similar structure but with an ethoxy group instead of an allyloxy group.

Uniqueness

The presence of the allyloxy group in (2R,3r,4s,5r,6r)-4-allyloxy-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol imparts unique chemical properties, such as increased reactivity and potential for forming additional derivatives. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-4-prop-2-enoxyoxane-2,3,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-2-3-14-8-6(11)5(4-10)15-9(13)7(8)12/h2,5-13H,1,3-4H2/t5-,6-,7-,8+,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMLDFBLAQXIKZ-GOFVFXDOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1C(C(OC(C1O)O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1O)O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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